N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol

MAGL inhibition structure-activity relationship hit-to-lead optimization

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol-1-yl)acetamide (CAS 1014580-58-5; synonym ZINC24092691; Compound is a synthetic small-molecule monoacylglycerol lipase (hMAGL) inhibitor identified through docking-based virtual screening of the ZINC database. It possesses a benzothiazole–phenyl–benzotriazole acetamide scaffold with molecular formula C₂₁H₁₅N₅OS and molecular weight 385.4 g/mol.

Molecular Formula C21H15N5OS
Molecular Weight 385.4 g/mol
CAS No. 1014580-58-5
Cat. No. B3039317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol
CAS1014580-58-5
Molecular FormulaC21H15N5OS
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H15N5OS/c27-20(13-26-18-7-3-1-5-16(18)24-25-26)22-15-11-9-14(10-12-15)21-23-17-6-2-4-8-19(17)28-21/h1-12H,13H2,(H,22,27)
InChIKeyBBSLAQYFSFJLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol-1-yl)acetamide (CAS 1014580-58-5): A Validated Hit Monoacylglycerol Lipase (MAGL) Inhibitor for Cancer and Endocannabinoid Research


N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol-1-yl)acetamide (CAS 1014580-58-5; synonym ZINC24092691; Compound 4) is a synthetic small-molecule monoacylglycerol lipase (hMAGL) inhibitor identified through docking-based virtual screening of the ZINC database [1]. It possesses a benzothiazole–phenyl–benzotriazole acetamide scaffold with molecular formula C₂₁H₁₅N₅OS and molecular weight 385.4 g/mol [2]. The compound was validated in vitro as a hit MAGL inhibitor with an IC₅₀ of 10 nM and served as the parent scaffold for a hit-to-lead optimisation campaign that generated 35 analogues [3].

Why Closely Related N-[4-(Benzothiazol-2-yl)phenyl]acetamides Cannot Substitute for CAS 1014580-58-5: The Heterocycle–Activity Relationship


Within the N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide chemotype, minor modifications to the terminal heterocycle produce order-of-magnitude differences in hMAGL inhibitory activity [1]. The parent compound (CAS 1014580-58-5) bears a 1H-1,2,3-benzotriazole ring and achieves an IC₅₀ of 10 nM, whereas replacement of the benzotriazole with a 5-methyl-1,3,4-thiadiazol-2-yl-sulfanyl moiety (MLS000578308) yields a compound that, when tested in a STAT3 inhibition assay, shows an EC₅₀ exceeding 55.7 μM—a >5,500-fold shift [2]. Even within the same benzotriazole series, halogen substitution on the terminal aniline ring (compounds 20, 21, 24–26) improves potency to IC₅₀ 6.5–9 nM, demonstrating that the unsubstituted benzotriazole-acetamide junction in CAS 1014580-58-5 occupies a specific, non-interchangeable position in the structure–activity landscape [1].

Quantitative Differentiation Evidence for CAS 1014580-58-5 Against Key Comparators


hMAGL Inhibitory Potency: Head-to-Head Within-Series Comparison of Unsubstituted Parent vs. Halogen-Substituted Analogues

In the same experimental series, the unsubstituted parent compound (Compound 4; CAS 1014580-58-5) inhibits hMAGL with an IC₅₀ of 10 nM, whereas the halogen-substituted aniline derivatives 20, 21, and 24–26 exhibit IC₅₀ values in the range of 6.5–9 nM [1]. The parent compound reduced hMAGL activity to less than 50% at 100 nM concentration, alongside seven other compounds (4, 19–21, 24–26, and 34) [1]. Compound 4 thus represents the minimal pharmacophore required for nanomolar MAGL inhibition within this chemotype, with a potency only 1.1- to 1.5-fold lower than the most optimised leads [1].

MAGL inhibition structure-activity relationship hit-to-lead optimization

Cross-Study Potency Comparison with the Reference Irreversible MAGL Inhibitor JZL184

CAS 1014580-58-5 (IC₅₀ = 10 nM for hMAGL) is equipotent to the widely used reference MAGL inhibitor JZL184 (IC₅₀ = 8 nM in mouse brain membrane preparations) within a factor of 1.25× [1][2]. JZL184 is an irreversible carbamate-based inhibitor with >300-fold selectivity for MAGL over FAAH [2]; in contrast, CAS 1014580-58-5 was identified as a reversible, competitive ligand through docking-based virtual screening and molecular dynamics simulation, displaying a binding RMSD of 0.1 nm (1 Å) over simulation trajectories [1]. This differing inhibition mechanism offers complementary experimental utility: JZL184 for sustained, covalent target engagement; CAS 1014580-58-5 for reversible, occupancy-based target modulation.

MAGL inhibitor benchmarking endocannabinoid pharmacology JZL184 comparator

hMAGL Residual Activity at 100 nM: Quantitative Distinction from Weaker Series Members

At a single concentration of 100 nM, CAS 1014580-58-5 reduced hMAGL activity to 21.15% of control, corresponding to ~79% enzyme inhibition [1]. Within the same 35-compound series, only eight compounds (4, 19–21, 24–26, and 34) reduced hMAGL activity below 50% at this concentration [2]. This places CAS 1014580-58-5 among the top ~23% of compounds in the full analogue set for single-point hMAGL inhibition, confirming that the benzotriazole-bearing scaffold is intrinsically favourable for target engagement.

MAGL residual activity enzyme inhibition screening hit validation

Cross-Study Potency Comparison with Structurally Distinct MAGL Inhibitor CAY10762

CAS 1014580-58-5 (hMAGL IC₅₀ = 10 nM) is approximately 3.4-fold more potent than the commercially available MAGL inhibitor CAY10762 (IC₅₀ = 34.1 nM) when compared across published in vitro enzyme inhibition data [1][2]. CAY10762 belongs to a structurally distinct chemical series and has been characterised for neuroprotective effects in Neuro2a cells, reducing hydrogen peroxide-induced LDH release at 1 μM [2]. The quantitative potency advantage of CAS 1014580-58-5 positions it as a more sensitive probe for detecting partial MAGL inhibition or for use in assay formats requiring lower compound concentrations to minimise solvent artefacts.

MAGL inhibitor profiling benchmarking hit compound potency ranking

Molecular Dynamics Binding Stability: RMSD Confirmation of Target Engagement

Among seven virtual hits identified through combined ligand- and structure-based screening of ~21 million ZINC database compounds, CAS 1014580-58-5 (ZINC24092691) was selected for molecular dynamics simulation based on its superior composite of Glide docking score, binding free energy estimates, and predicted ADME properties [1]. Over the MD simulation trajectories in complex with human MAGL protein, the compound maintained a root-mean-square deviation (RMSD) of 0.1 nm (1 Å), confirming stable binding within the active site [1]. The remaining six virtual hits were not subjected to comprehensive MD validation, making RMSD stability data uniquely available for CAS 1014580-58-5 within this hit set [1].

molecular dynamics simulation binding stability in silico validation

Distinct Chemotype Classification: Benzothiazole–Benzotriazole Acetamide vs. Other MAGL Inhibitor Scaffolds

CAS 1014580-58-5 represents a benzothiazole–phenyl–benzotriazole acetamide chemotype that is structurally distinct from the major established classes of MAGL inhibitors: (i) carbamates (e.g., JZL184, IC₅₀ = 8 nM; irreversible), (ii) triazolo carboxamides (e.g., SAR629), and (iii) piperidine/pyrrolidine-based inhibitors [1][2]. This chemotype divergence enables the compound to serve as an orthogonal pharmacological probe, reducing the likelihood of chemotype-specific off-target liabilities that may confound interpretation when using only carbamate-based MAGL inhibitors [1]. The benzothiazole core has independently demonstrated anticancer potential in multiple studies, providing a dual-rationale basis for target engagement in oncology applications [2].

chemotype differentiation MAGL inhibitor classes scaffold novelty

Recommended Application Scenarios for CAS 1014580-58-5 Based on Quantitative Differentiation Evidence


Reference Hit Standard for Benzothiazole-Based MAGL Inhibitor SAR Programs

As the unsubstituted parent scaffold (Compound 4) from which the most potent halogen-substituted derivatives (IC₅₀ 6.5–9 nM) were derived, CAS 1014580-58-5 serves as the essential baseline reference for any structure–activity relationship (SAR) study within the N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide chemotype [1]. Its well-characterised IC₅₀ of 10 nM and residual MAGL activity of 21.15% at 100 nM provide quantitative benchmarks against which newly synthesised analogues can be directly compared [1][2].

Orthogonal Pharmacological Probe for Endocannabinoid System Target Validation

CAS 1014580-58-5 offers a reversible, competitive MAGL inhibition mechanism that is mechanistically distinct from the irreversible carbamate inhibitor JZL184 [1]. This makes it suitable for orthogonal target validation studies where sustained covalent modification (as with JZL184) may produce confounding cellular feedback responses or where reversible occupancy better models physiological endocannabinoid tone modulation [1]. The MD-simulated stable binding pose (RMSD 0.1 nm) supports its use in computational docking campaigns for rational inhibitor design [1].

Hit Compound for Cancer Cell Line Screening in MAGL-Dependent Tumour Models

The 2016 hit-to-lead study demonstrated that the benzothiazole-phenyl scaffold has antiproliferative activity in breast cancer cell lines (compounds 21 and 24: GI₅₀ = 32.5 nM in MCF7; 23.8 nM in MDA-MB-468) [2]. CAS 1014580-58-5, as the validated parent hit (hMAGL IC₅₀ = 10 nM), is the rational starting point for in vitro cancer panel screening to establish baseline antiproliferative activity before SAR-driven optimisation [2]. Its MAGL inhibition potency exceeds that of the commercial comparator CAY10762 (IC₅₀ = 34.1 nM) by 3.4-fold, potentially requiring lower dosing in cell-based assays [3].

Computational Chemistry Benchmark for Docking and Pharmacophore Model Validation

CAS 1014580-58-5 was selected from ~21 million ZINC database compounds based on its optimal composite score across Glide docking, binding free energy, and ADME filters, and was subsequently validated by MD simulation (RMSD = 0.1 nm) and in vitro enzymatic assay (IC₅₀ = 10 nM) [1]. This comprehensive in silico-to-in vitro validation trajectory makes the compound an ideal benchmark dataset for testing and calibrating new virtual screening workflows, pharmacophore models, or machine learning-based scoring functions targeting the MAGL binding pocket [1].

Quote Request

Request a Quote for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.